molecular formula C10H8N2 B1280475 2,2'-Dipyridyl-d8 CAS No. 32190-42-4

2,2'-Dipyridyl-d8

Cat. No. B1280475
CAS RN: 32190-42-4
M. Wt: 164.23 g/mol
InChI Key: ROFVEXUMMXZLPA-PGRXLJNUSA-N
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Description

The research on 2,2'-Dipyridyl derivatives has led to the synthesis and characterization of various compounds with potential applications in photophysical properties and catalysis. These derivatives are known for their structural flexibility and the ability to form complexes with metals, which can be utilized in different chemical reactions and possess unique physical and chemical properties.

Synthesis Analysis

The synthesis of metallo-1,2-enedithiolates with functionalized 2-pyridyl substituents involves the preparation of complexes using 1-(2-pyridyl)-4-acetoxy-2-bromobutan-1-one and corresponding metal complexes with SH groups. The acetyl group can be removed to yield alcohols, and further reactions can lead to the formation of alkylated pyridinium complexes . Additionally, the synthesis of dipyrido[1,2-a:2',3'-d]imidazole and its analogues is achieved through a one-step process from commercially available building blocks, utilizing orthogonal or auto-tandem catalysis for C-N bond formation . Moreover, an alternative synthetic approach for platinum(ii) complexes with methylene bridged 2,2'-dipyridylamine derivatives has been proposed, which involves the derivatization step post-coordination on the metal center, showing greater efficiency .

Molecular Structure Analysis

The molecular structure of these complexes is often non-planar, as evidenced by X-ray crystallographic analysis. For instance, [(dppe)Pd{S2C2(CH2CH2-N-2-pyridinium)}][BPh4] crystallizes in the P1 space group with a square planar palladium complex and a planar metallo-1,2-enedithiolate . The novel dipyridyl compounds containing benzothiadiazole units also exhibit unique crystal structures influenced by the nitrogen positions . Furthermore, the unusual structure of a deprotonated 2,2'-dipyridylamine ligand bonded to dimethyl gallium showcases an anti-anti complex with extremely short bond distances .

Chemical Reactions Analysis

The chemical reactions involving 2,2'-Dipyridyl derivatives are diverse. The protonation of pyridylethynyl-appended Au8 clusters leads to reversible visible absorption and photoluminescence responses, indicating the potential for chromism behaviors in these compounds . The synthesis of dipyridylbenzothiadiazole derivatives involves the Stille coupling reaction, and their pyridinium salts exhibit two-stage one-electron reduction waves, which could be significant for electron transfer applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-Dipyridyl derivatives are notable for their photophysical characteristics. The platinum(ii) complexes with methylene bridged 2,2'-dipyridylamine derivatives display blue phosphorescence emission at low temperatures, with additional emissions depending on the substituents . The dipyridyl compounds with benzothiadiazole units are efficient fluorophores with high electron affinity and form complexes through hydrogen bonding networks . The adducts formed by the reaction of 2,2'-dipyridylamine with metal alkyls are less sensitive to air and moisture compared to metal trialkyls, which is advantageous for handling and storage .

Scientific Research Applications

1. Application in Catalysis

  • Summary of Application: “2,2’-Dipyridyl-d8” is used in the preparation of hypercrosslinked polymers networks (HCPs-bipy) via Friedel–Crafts reaction and Scholl coupling reaction . Palladium is then locked in these network polymers by coordination with the pyridine motif .
  • Methods of Application: The preparation of HCPs-bipy has the advantages of low cost, mild conditions, easy separation, and high yield . Various techniques such as FT-IR, TGA, N2 sorption, ICP, XPS, SEM, EDX, and TEM are employed to characterize the structure and composition of the heterogeneous catalysts .
  • Results or Outcomes: The result indicates that HCPs-bipy-Pd possess high specific surface areas, large microporous volume, thermal stability, and highly dispersion of palladium species . HCPs-bipy-Pd can be applied in Suzuki–Miyaura reactions and Heck reactions as robust heterogeneous catalyst to afford high yield . The reusability test demonstrates that HCPs-bipy-Pd could be recovered and reused for at least five times without losing catalytic activity .

2. Application in Antibiotic Resistance Management

  • Summary of Application: “2,2’-Dipyridyl diselane” is used as an adjunct to antibiotics to manage cadmium-induced antibiotic resistance in Salmonella enterica serovar Typhi Ty2 strain .

3. Application in UV-Cured Photo-Adhesive Material

  • Summary of Application: “2,2’-Dipyridyl disulfide” is introduced into a UV-cured photo-adhesive material as a diacrylate cross-linking reagent .
  • Methods of Application: Radical UV curing is performed with the cross-linking reagent, 2-hydroxyethyl acrylate, and a photo-radical initiator for the photo-adhesion .

4. Application in Synthesis of Hypercrosslinked Polymers

  • Summary of Application: “2,2’-Dipyridyl-d8” is used in the synthesis of hypercrosslinked polymers .
  • Methods of Application: The synthesis involves Friedel–Crafts reaction and Scholl coupling reaction .
  • Results or Outcomes: The hypercrosslinked polymers prepared using “2,2’-Dipyridyl-d8” have high specific surface areas, large microporous volume, and thermal stability .

5. Application as an Antioxidant

  • Summary of Application: “2,2’-Dipyridyl diselenide” has been found to have better in vitro antioxidant effects than other disubstituted diaryl diselenides .

6. Application in Inhibiting Biofilm Formation

  • Summary of Application: “2,2’-Dipyridyl” has been observed to inhibit biofilm formation by Pseudomonas aeruginosa and Staphylococcus aureus in contact lens cases .

Safety And Hazards

2,2’-Dipyridyl-d8 is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, vapor, mist, or gas, and to use only under a chemical fume hood .

Future Directions

2,2’-Dipyridyl-d8, as a commonly used chelating agent in chemical analysis and biochemical research, has found widespread application as a scaffold in supramolecular and metallosupramolecular chemistry . It is expected to continue playing a crucial role in these areas .

properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(3,4,5,6-tetradeuteriopyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFVEXUMMXZLPA-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464007
Record name 2,2'-Dipyridyl-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dipyridyl-d8

CAS RN

32190-42-4
Record name 2,2'-Dipyridyl-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dipyridyl-d8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EC Glazer, B Belyea, Y Tor - Inorganic Chemistry Communications, 2005 - Elsevier
A simple synthesis of isotopically pure 2,2′-dipyridyl-d8 - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF Download full issue …
Number of citations: 3 www.sciencedirect.com
NN Saprygina, OB Morozova, NP Gritsan… - Russian Chemical …, 2011 - Springer
The pulsed method of chemically induced dynamic nuclear polarization (CIDNP) with the microsecond time resolution was used to study the nuclear polarization kinetics of Trp-Trp (…
Number of citations: 9 link.springer.com
AGJ Vidal, B Alibayov, IJ Frame, L Murin, A Creel… - Microbiological …, 2022 - Elsevier
Streptococcus pneumoniae (Spn) kills Staphylococcus aureus (Sau) through a contact-dependent mechanism that is catalyzed by cations, including iron, to convert hydrogen peroxide (…
Number of citations: 2 www.sciencedirect.com
KL Ivanov, AV Yurkovskya, NN Fishman… - Applied Magnetic …, 2021 - Springer
Chemically induced dynamic nuclear polarization (CIDNP) has emerged as a highly informative method to study spin-dependent radical reactions by analyzing enhanced NMR (nuclear …
Number of citations: 3 link.springer.com
S Korchak - 2010 - refubium.fu-berlin.de
Kernspinresonanz-Experimente an skalar gekoppelten Vielspinsystemen wurden erstmals bei Variation des äußeren Magnetfelds in Kombination mit hoher spektraler Auflösung …
Number of citations: 5 refubium.fu-berlin.de

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